molecular formula C27H30O7S B12840827 (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate

(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate

Cat. No.: B12840827
M. Wt: 498.6 g/mol
InChI Key: UAFRRAZKMJHVQZ-PFBJBMPXSA-N
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Description

(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a methanesulfonate ester. Its stereochemistry is defined by the (2R,3S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups using benzyl groups, followed by the introduction of the methanesulfonate ester. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

(2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups and methanesulfonate ester play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3S,4S)-1,3,4-Tris(benzyloxy)-5-oxopentan-2-yl methanesulfonate apart from similar compounds is its specific stereochemistry and the presence of multiple benzyloxy groups

Properties

Molecular Formula

C27H30O7S

Molecular Weight

498.6 g/mol

IUPAC Name

[(2R,3S,4S)-5-oxo-1,3,4-tris(phenylmethoxy)pentan-2-yl] methanesulfonate

InChI

InChI=1S/C27H30O7S/c1-35(29,30)34-26(21-31-18-22-11-5-2-6-12-22)27(33-20-24-15-9-4-10-16-24)25(17-28)32-19-23-13-7-3-8-14-23/h2-17,25-27H,18-21H2,1H3/t25-,26-,27+/m1/s1

InChI Key

UAFRRAZKMJHVQZ-PFBJBMPXSA-N

Isomeric SMILES

CS(=O)(=O)O[C@H](COCC1=CC=CC=C1)[C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)OC(COCC1=CC=CC=C1)C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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